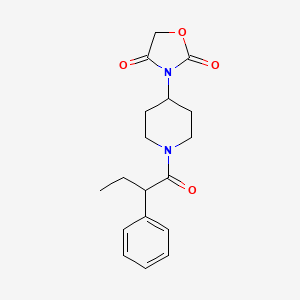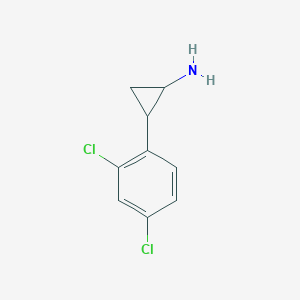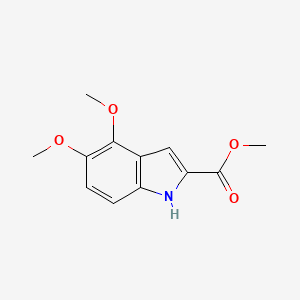
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene, also known as CF3CH2ClC6H4F, is a chemical compound that has gained significant attention in scientific research. This compound has unique properties that make it useful in various fields, including pharmaceuticals, agrochemicals, and materials science. In
作用机制
The mechanism of action of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. In cancer cells, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has both biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells to prevent the growth of abnormal cells. In Alzheimer's disease, it has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is its high reactivity and stability, which make it a useful compound for various lab experiments. Its broad spectrum of activity against cancer cells and weed species also makes it a promising candidate for further research in these fields. However, one limitation of this compound is its potential toxicity, which may restrict its use in certain applications.
未来方向
There are several future directions for research on 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene. In pharmaceuticals, further studies are needed to determine its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. In agrochemicals, more research is needed to determine its efficacy as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore its potential as a building block for the synthesis of new materials with specific properties.
Conclusion
In conclusion, 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is a unique compound that has gained significant attention in scientific research. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it a promising candidate for further research. The synthesis method is relatively simple, and the compound can be produced on a large scale. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
合成方法
The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene involves the reaction of 4-fluorobenzonitrile with chlorodifluoroethane in the presence of a catalyst. The reaction takes place under high pressure and temperature, and the yield of the product is typically high. The synthesis method is relatively simple, and the compound can be produced on a large scale.
科学研究应用
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has shown promising results as an antitumor agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agrochemicals, this compound has been studied as a potential herbicide. It has been found to have a broad spectrum of activity against various weed species, making it a promising candidate for weed control in agriculture.
In materials science, 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has been investigated as a potential building block for the synthesis of polymers and other materials. Its unique properties, such as its high reactivity and stability, make it a useful compound for the development of new materials with specific properties.
属性
IUPAC Name |
1-(2-chloro-1,1-difluoroethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPODCXQWMFANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2665846.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)

![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)

![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)